molecular formula C10H15BN2O2 B1602322 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1083179-99-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B1602322
CAS No.: 1083179-99-0
M. Wt: 206.05 g/mol
InChI Key: OERCBFJFHINDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is an organoboron compound that features a pyrazine ring bonded to a boronate ester group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple a halogenated pyrazine with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Aryl halides and palladium catalysts in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is widely used in scientific research due to its versatility:

    Chemistry: It is a key intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to its combination of a boronate ester group and a pyrazine ring. This combination imparts distinct reactivity and stability, making it particularly valuable in cross-coupling reactions and materials science applications. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCBFJFHINDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590532
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083179-99-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.